2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0829337 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications The derivative of this compound, specifically 2-Chloro-5-nitro-N-phenylbenzamide, has been investigated for its potential as a cancer chemopreventive agent due to its action as a potent irreversible PPAR-γ antagonist. Studies focused on its bacterial mutagenicity and pharmacokinetics in animal species highlight its utility in preclinical evaluations for chemopreventive applications, especially as an Estrogen Receptor-α inducer in breast tissue (Kapetanovic et al., 2012). Additionally, the exploration of its derivatives for antidiabetic activities underscores the compound's versatility in drug discovery. A series of derivatives demonstrated significant in vitro antidiabetic activity, offering insights into the structure-activity relationships that govern their efficacy (Thakral et al., 2020).
Polymer Science Applications The synthesis and characterization of novel thermally stable polyimides based on diamines, including those derived from 4-nitro-N-phenylbenzamide, reveal the compound's contribution to the development of high-performance materials. These materials display enhanced thermal stability and mechanical properties, suitable for advanced technological applications (Mehdipour-Ataei et al., 2004). Another study on aromatic poly(sulfone sulfide amide imide)s introduces a new class of soluble thermally stable polymers, showcasing the adaptability of derivatives in creating materials with specific desired properties (Mehdipour-Ataei & Hatami, 2007).
Environmental Applications The decontamination of chloro-2-nitrophenol from aqueous solutions using graphene, studied for its adsorption capabilities, illustrates the environmental relevance of related compounds. Through equilibrium, kinetic, and thermodynamic studies, this research provides critical insights into the removal efficiencies and mechanisms of pollutant adsorption on novel adsorbent materials (Mehrizad & Gharbani, 2014).
Properties
IUPAC Name |
2-chloro-N-[4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-11-3-5-12(6-4-11)20-17(23)14-8-7-13(21(24)25)9-15(14)18/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKURCSLNUGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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